molecular formula C10H9F2N3S2 B2796491 N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 727717-93-3

N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2796491
CAS No.: 727717-93-3
M. Wt: 273.32
InChI Key: RRYHVSQQDAFHPJ-UHFFFAOYSA-N
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Description

N-Benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (CAS: 727717-93-3) is a structurally distinct 1,3,4-thiadiazole derivative with a molecular formula of C₁₀H₉F₂N₃S₂ and a molecular weight of 273.3 g/mol . Its key features include:

  • A benzyl (-CH₂C₆H₅) substituent at the amine position, enhancing lipophilicity and membrane permeability.
  • Calculated physicochemical properties: XLogP3 = 4, hydrogen bond donors = 1, acceptors = 7, and topological polar surface area = 91.4 Ų, suggesting moderate bioavailability .

This compound belongs to the 1,3,4-thiadiazole class, renowned for broad-spectrum bioactivity, including anticancer, antimicrobial, and enzyme-inhibitory effects .

Properties

IUPAC Name

N-benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3S2/c11-8(12)16-10-15-14-9(17-10)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYHVSQQDAFHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(S2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of benzylamine with a suitable thiadiazole precursor under controlled conditions. The difluoromethylsulfanyl group can be introduced through subsequent reactions involving difluoromethylating agents.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amino group exhibits nucleophilic properties, enabling reactions with:

  • Electrophilic carbonyl compounds : Forms Schiff bases via condensation reactions with aldehydes/ketones (e.g., benzaldehyde derivatives) .

  • Acylating agents : Reacts with acid chlorides to produce substituted acetamides, enhancing lipophilicity for pharmacological applications .

Example reaction:

Thiadiazol-2-amine+RCOClN-acylated derivative(DMF, 0–5°C, 2h)\text{Thiadiazol-2-amine} + \text{RCOCl} \rightarrow \text{N-acylated derivative} \quad (\text{DMF, 0–5°C, 2h})

Cyclization and Heterocycle Formation

The thiadiazole core participates in cyclization reactions under acidic conditions:

  • With carboxylic acids : Forms fused heterocycles (e.g., triazolothiadiazoles) via one-pot cyclodehydration using polyphosphate ester (PPE) as a catalyst .

  • With thiosemicarbazides : Generates bicyclic structures through oxidative cyclization, as demonstrated in related 1,3,4-thiadiazole syntheses .

Oxidation:

  • Sulfanyl group oxidation : The difluoromethylsulfanyl (-SCF2_2H) moiety oxidizes to sulfoxide (-SOCF2_2H) or sulfone (-SO2_2CF2_2H) using H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA).

Reduction:

  • Nitro group reduction : If nitro intermediates are present in synthetic pathways, catalytic hydrogenation (H2_2/Pd-C) yields amino derivatives .

Difluoromethylsulfanyl reactivity:

  • Radical reactions : The -SCF2_2H group participates in radical-mediated C–S bond cleavage, enabling late-stage functionalization .

  • Nucleophilic displacement : Substituted by thiols or amines under basic conditions (e.g., K2_2CO3_3, DMF) .

Synthetic Pathways and Key Intermediates

Reaction Type Reagents/Conditions Product Yield Source
AcylationAcetyl chloride, DMF, 0°CN-acetyl-1,3,4-thiadiazole78%
Oxidative CyclizationPOCl3_3, CF3_3COOH, refluxFused triazolothiadiazole65%
One-Pot CyclodehydrationPPE, carboxylic acid, 80°C2-Amino-1,3,4-thiadiazole derivatives82–90%
Sulfanyl OxidationH2_2O2_2, CH3_3COOH, 50°CSulfoxide derivative58%

Stability and Reactivity Considerations

  • Acid/Base Sensitivity : The thiadiazole ring remains stable under mild acidic conditions (pH 4–6) but degrades in strong acids (pH < 2) .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Electron-Withdrawing Effects : The -SCF2_2H group enhances electrophilic substitution at the 5-position .

Mechanistic Insights

  • Schiff Base Formation : The 2-amino group attacks carbonyl carbons, followed by proton transfer and water elimination .

  • Cyclodehydration : PPE facilitates simultaneous cyclization and dehydration, bypassing toxic reagents like POCl3_3 .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. It has shown effectiveness against various microorganisms:

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Candida albicansSignificant

In vitro studies suggest that derivatives of thiadiazoles can exhibit potent antibacterial and antifungal activities comparable to standard antibiotics .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study demonstrated its effectiveness in inhibiting cell proliferation in certain cancer cell lines:

Cancer Cell LineIC50 (µM)
MDA-MB-231 (breast cancer)3.3
HEK293T (human embryonic kidney)33.74

These findings indicate that the compound could be a candidate for further development as an anticancer agent .

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemical products, including:

  • Agrochemicals : Due to its antimicrobial properties.
  • Pharmaceuticals : As a potential therapeutic agent.

Its unique chemical structure makes it valuable as a building block for synthesizing more complex molecules .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Xanthomonas oryzae, revealing that some derivatives exhibited inhibition rates significantly higher than commercial bactericides. This demonstrates the potential of this compound in agricultural applications .

Antitumor Screening

Research involving a series of novel 1,3,4-thiadiazole derivatives showed substantial inhibitory effects on tumor growth compared to controls. This reinforces the potential of this compound in cancer therapy .

Mechanism of Action

The mechanism by which N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups (EWGs): The difluoromethylsulfanyl group in the target compound likely enhances electrophilicity and metabolic resistance compared to simpler sulfanyl (-S-R) groups. Analogues with EWGs like nitro (-NO₂) or chloro (-Cl) at position 5 show superior anticancer and antiviral activities . In contrast, electron-donating groups (e.g., methoxy) reduce potency in most cases .

N-Substitution: Benzyl groups (as in the target compound) improve lipophilicity and tumor penetration, as seen in N-benzyl-5-(4-nitrophenyl)- derivatives . Bulkier substituents (e.g., phenoxyethylsulfanyl) may reduce solubility but increase target binding specificity .

Ring Modifications :

  • Hybrid structures (e.g., thiadiazolo[3,2-a]pyrimidines) exhibit enhanced anticancer activity (GI₅₀ = 28.9–55.3 µM) due to planar aromatic systems improving DNA intercalation .

Biological Activity

N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and other therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

  • Benzyl Group : Enhances lipophilicity and biological activity.
  • Difluoromethylsulfanyl Group : Imparts distinct chemical properties that may influence interaction with biological targets.
  • Thiadiazole Core : Known for its diverse pharmacological activities.

The molecular formula is C10H9F2N3S2C_{10}H_9F_2N_3S_2 with a molecular weight of 273.33 g/mol .

The biological activity of this compound is believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to various receptors, altering their activity and leading to physiological effects.
  • Antimicrobial Activity : Its structural features allow it to interact with bacterial cell membranes or metabolic pathways, disrupting their function.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds containing the thiadiazole moiety, including this compound. The compound has shown promising results against various strains:

MicroorganismActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Candida albicansSignificant

In vitro studies indicate that derivatives of thiadiazoles can exhibit potent antibacterial and antifungal activities comparable to standard antibiotics .

Antitumor Activity

Research has demonstrated that this compound exhibits antitumor properties:

Cancer Cell LineIC50 (µM)Reference
MDA-MB-231 (breast cancer)3.3
HEK293T (human embryonic kidney)33.74

These findings suggest that the compound can effectively inhibit cell proliferation in certain cancer types.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against Xanthomonas oryzae, revealing that some derivatives exhibited inhibition rates significantly higher than commercial bactericides .
  • Antitumor Screening : A series of novel 1,3,4-thiadiazole derivatives were synthesized and screened for their antitumor activity against different cancer cell lines. The results indicated substantial inhibitory effects on tumor growth compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine?

  • Methodology : Use a two-step approach: (1) Synthesize the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions , then (2) introduce the difluoromethylsulfanyl and benzyl groups via nucleophilic substitution or coupling reactions. Ultrasound-assisted synthesis can improve reaction efficiency and yield .
  • Key Considerations : Monitor reaction pH and temperature to avoid side products like sulfoxides or over-substitution .

Q. How can structural characterization be performed for this compound?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) using SHELX software for refinement .
  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 19F^{19}F spectra to confirm substitutions and assess purity .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N content) using a PerkinElmer 240 analyzer .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Anticancer : MTT assays on cell lines (e.g., MDA-MB-231, HEK293T) to determine IC50_{50} values .
  • Antimicrobial : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Enzyme inhibition : Acetylcholinesterase inhibition measured via Ellman’s method .

Advanced Research Questions

Q. How can computational docking studies inform the design of derivatives with enhanced bioactivity?

  • Approach : Use AutoDock or similar software to model interactions with target proteins (e.g., COVID-19 main protease, acetylcholinesterase). Focus on binding affinity of the difluoromethylsulfanyl group with hydrophobic pockets and the benzyl group with π-π stacking regions .
  • Validation : Compare docking scores with experimental IC50_{50} values to refine predictive models .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Case Example : If fluorinated analogs show inconsistent anticancer activity, validate via:

  • Standardized assays : Repeat under controlled conditions (e.g., same cell passage number, incubation time) .
  • Metabolic stability tests : Assess compound degradation in serum to rule out false negatives .
    • Statistical Tools : Apply multivariate analysis to isolate substituent effects (e.g., iodine vs. fluorine on lipophilicity) .

Q. How does the difluoromethylsulfanyl group influence reactivity compared to other substituents?

  • Reactivity Profile :

  • Electrophilic substitution : The –SCF2_2H group enhances electron-withdrawing effects, directing reactions to meta/para positions on the thiadiazole ring .
  • Hydrolytic stability : Fluorine’s electronegativity reduces susceptibility to hydrolysis compared to –SCH3_3 .
    • Biological Impact : Increased lipophilicity improves membrane permeability, as seen in iodinated analogs .

Q. What challenges arise in crystallographic refinement of thiadiazole derivatives?

  • Common Issues :

  • Disorder in sulfanyl groups : Address using restraints (e.g., DFIX in SHELXL) and high-resolution data (<1.0 Å) .
  • Twinned crystals : Apply twin refinement protocols in SHELX .
    • Best Practices : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. How can reaction conditions be optimized to suppress by-products like sulfones?

  • Optimization Steps :

  • Oxidative conditions : Use mild oxidants (e.g., H2_2O2_2 at 0°C) to limit over-oxidation to sulfones .
  • Protecting groups : Temporarily block reactive sites (e.g., –NH2_2) during sulfanyl introduction .

Key Recommendations

  • For Synthesis : Prioritize ultrasound-assisted methods to reduce reaction time and improve yield .
  • For SAR Studies : Systematically vary substituents (e.g., halogens, alkyl chains) and correlate with logP and IC50_{50} values .
  • For Data Reproducibility : Adopt standardized assay protocols and validate computational models with experimental data .

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